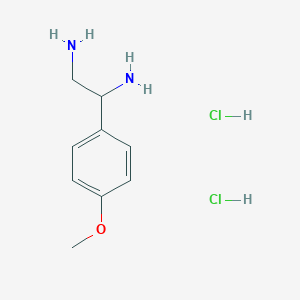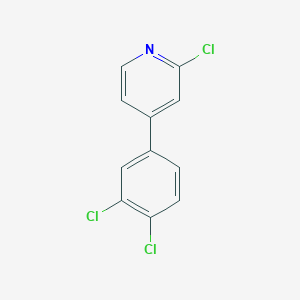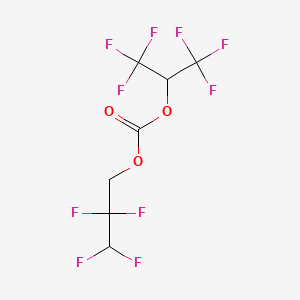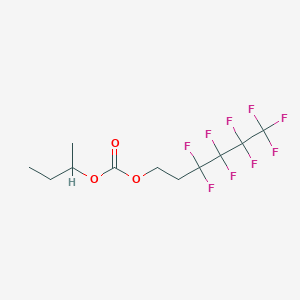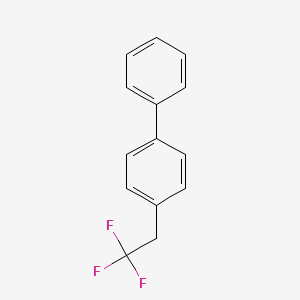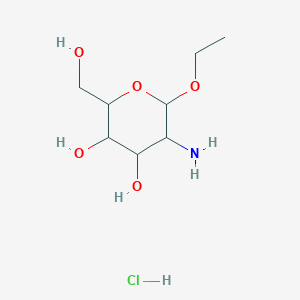
5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClN5O4. It is known for its unique structure, which includes an oxane ring substituted with amino, ethoxy, and hydroxymethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable oxane precursor with ethoxy and amino substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-methoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride
- 5-Amino-6-ethoxy-2-(methyl)oxane-3,4-diol;hydrochloride
Uniqueness
5-Amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H18ClNO5 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H |
InChI Key |
ZRZDMGYKPPJXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




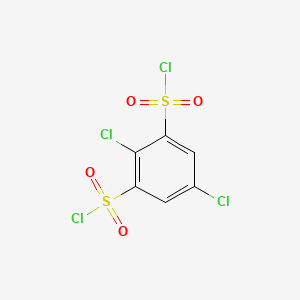
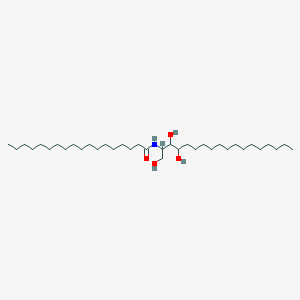
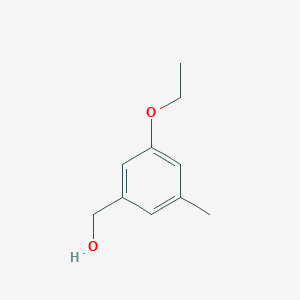
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)


